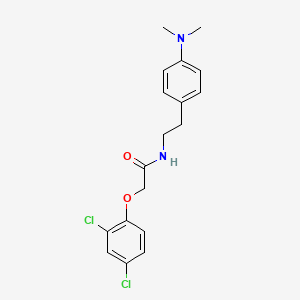

2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O2/c1-22(2)15-6-3-13(4-7-15)9-10-21-18(23)12-24-17-8-5-14(19)11-16(17)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOKSQODGQPSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-(dimethylamino)phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator in plants.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active pharmaceutical ingredient in drug development.

Industry: The compound is utilized in the production of herbicides and other agrochemicals, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. The compound is absorbed by the plant’s leaves and transported to the meristematic tissues, where it disrupts normal cellular processes.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several classes of acetamide derivatives, including:

Arylthioureido Acetamides (e.g., compounds 7a–h in ): These derivatives feature a trichloroethyl core with arylthioureido substituents. Key differences: The target compound replaces the trichloroethyl and arylthioureido groups with a phenethyl-dimethylamino chain, reducing steric hindrance and altering electronic properties .

Synthetic Auxin Agonists (): Compounds like 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) and 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 533) share the dichlorophenoxy-acetamide backbone. Key differences: The dimethylamino-phenethyl group in the target compound may enhance blood-brain barrier penetration compared to pyridinyl or triazolyl substituents .

ISRIB Derivatives (): ISRIB-A14 (2-(3,4-dichlorophenoxy)-N-cyclohexylacetamide) has a cyclohexyl group and 3,4-dichlorophenoxy substitution. Key differences: The 2,4-dichloro substitution in the target compound and its phenethyl-dimethylamino chain likely confer distinct conformational flexibility and receptor selectivity .

Antihistamine/Anticholinergic Derivatives (): N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide includes an amino-methoxyphenyl group. Key differences: The dimethylamino-phenethyl group in the target compound may reduce polarity, improving membrane permeability compared to the hydrophilic amino-methoxyphenyl substituent .

Pharmacological Activity

Mechanistic Insights :

- The 2,4-dichlorophenoxy group is critical for binding to auxin receptors or COX-2, as seen in 2,4-D derivatives .

- The dimethylamino-phenethyl chain may enhance interaction with mammalian neuronal receptors, distinguishing it from plant-targeted auxin agonists .

Physicochemical Properties

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide is a synthetic organic compound that has attracted attention for its diverse biological activities. This article reviews its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide. It is characterized by the presence of a dichlorophenoxy group and a dimethylamino substituent on the phenethyl chain. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 395.31 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| LogP | 3.5 |

The biological activity of 2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways and may also interact with various receptors, including sigma receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and anti-inflammatory effects.

- Receptor Interaction : Affinity for sigma receptors has been noted, suggesting potential roles in pain modulation and neuroprotection.

Antimicrobial Properties

Studies have demonstrated that 2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide exhibits significant antimicrobial activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Results indicated a significant reduction in cell viability at concentrations above 50 µM.

Case Studies

- Case Study on Pain Management : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in pain responses during formalin tests, indicating its potential as an analgesic agent.

- Inflammation Model : In a rat model of inflammation, the compound significantly reduced paw edema compared to controls, supporting its anti-inflammatory properties.

Toxicological Profile

While the biological activity is promising, the safety profile must be considered. Toxicological assessments have shown that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models.

- LD50 Values :

- Oral: >2000 mg/kg (rats)

- Dermal: >1000 mg/kg (rabbits)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.